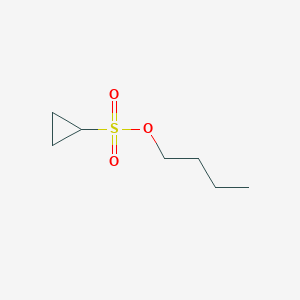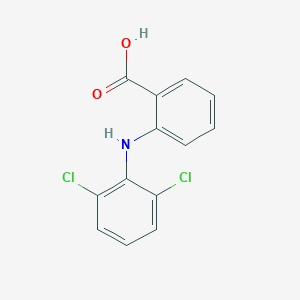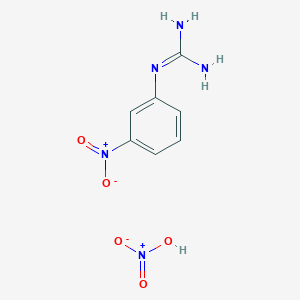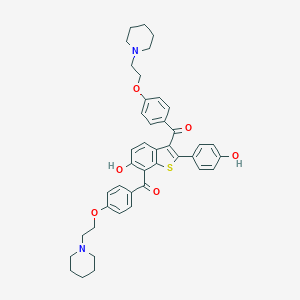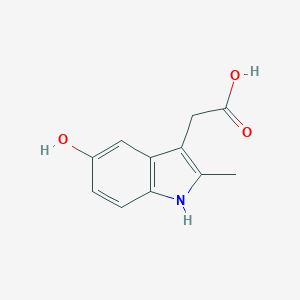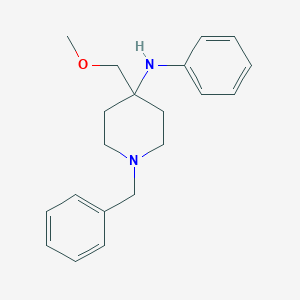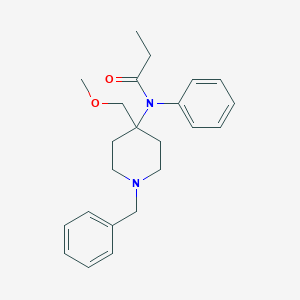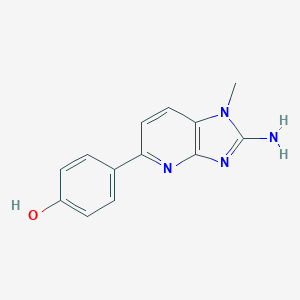
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, also known as PhIP, is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It is also detected in products of animal origin, wine, beer, and smoked cheese .
Synthesis Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .Molecular Structure Analysis
The molecular formula of PhIP is C13H12N4 . It belongs to the class of pyridine heterocyclic amines and has a certain polarity .Chemical Reactions Analysis
The formation of PhIP is principally dependent on the temperature, heat transfer, and heating conditions . It is formed from heated products which contain sources of nitrogenous compounds, mainly heated foods of animal origin, such as proteins and creatine .Physical And Chemical Properties Analysis
PhIP has a molecular weight of 224.26 . It has a pKa value of 5.6 and is insoluble in water under alkaline conditions .Safety And Hazards
Future Directions
Future research could focus on strategies to inhibit the formation of PhIP. These strategies mainly include evaluating the effect of process parameters on PhIP formation and adding plant extracts or natural antioxidants to identify possible inhibitors . For example, Zanthoxylum bungeanum Maxim. leaf extract has been shown to be rich in polyphenols, which are efficient tools for inhibiting the formation of HAs .
properties
CAS RN |
126861-72-1 |
|---|---|
Product Name |
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine |
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-5-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-6-10(15-12(11)16-13(17)14)8-2-4-9(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
InChI Key |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
Canonical SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
synonyms |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



